6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid
Overview
Description
6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid is a chemical compound characterized by its molecular structure, which includes a pyridine ring substituted with a methoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 4-methoxyphenyl with a halogenated pyridine derivative under palladium catalysis.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reaction.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The pyridine ring can undergo reduction to form a variety of reduced pyridine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions often use reagents like potassium permanganate or chromic acid.
Reduction reactions may involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution reactions typically require strong electrophiles and Lewis acids.
Major Products Formed:
Oxidation can yield esters, amides, or even carboxylic acid salts.
Reduction can produce pyridine derivatives with varying degrees of saturation.
Substitution reactions can lead to the formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
6-(4-Methoxyphenyl)pyrimidine-2,4-diamine
6-[(4-Methoxyphenyl)methyl]-1,3-benzodioxol-5-ol
Uniqueness: 6-(4-Methoxyphenyl)-2-methylpyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its pyridine ring and carboxylic acid group provide distinct chemical properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
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Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-12(14(16)17)7-8-13(15-9)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHDNOVGUIWOET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601209312 | |
Record name | 6-(4-Methoxyphenyl)-2-methyl-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601209312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912617-78-8 | |
Record name | 6-(4-Methoxyphenyl)-2-methyl-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912617-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Methoxyphenyl)-2-methyl-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601209312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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